13-(oleoyloxy)octadecanoicacid
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Overview
Description
13-OAHSA, formally known as 9Z-octadecenoic acid, 12-carboxy-1-pentyldodecyl ester, is a branched fatty acid ester of hydroxy fatty acids. It is a member of the fatty acid esters of hydroxy fatty acids family, which are newly identified endogenous lipids regulated by fasting and high-fat feeding. These compounds are associated with insulin sensitivity and have shown potential anti-diabetic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-OAHSA is synthesized through the esterification of oleic acid with 13-hydroxy stearic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between the carboxy group of oleic acid and the hydroxy group of 13-hydroxy stearic acid .
Industrial Production Methods: While detailed industrial production methods for 13-OAHSA are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 13-OAHSA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products:
Scientific Research Applications
13-OAHSA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of fatty acid esters of hydroxy fatty acids and their interactions with other molecules.
Biology: It is studied for its role in metabolic processes, particularly in relation to insulin sensitivity and glucose tolerance.
Medicine: It has potential therapeutic applications in the treatment of metabolic syndrome, diabetes, and inflammatory conditions.
Industry: It is used in the development of bioactive lipids and as a reference standard in lipidomics research .
Mechanism of Action
13-OAHSA exerts its effects through several molecular targets and pathways:
Insulin Sensitivity: It enhances glucose tolerance and stimulates insulin secretion by interacting with the Glut4 glucose transporter in adipose tissue.
Anti-inflammatory Effects: It reduces inflammation by modulating the expression of cytokines and chemokines in immune cells.
Metabolic Regulation: It influences lipid metabolism and energy homeostasis through its interactions with various enzymes and receptors involved in these processes
Comparison with Similar Compounds
9-OAHSA: Another member of the fatty acid esters of hydroxy fatty acids family, known for its high expression in glucose-tolerant mice.
12-OAHSA: Similar in structure and function, with potential anti-diabetic and anti-inflammatory effects.
Palmitic Acid Hydroxy Stearic Acid (PAHSA): Known for its role in improving insulin sensitivity and glucose tolerance
Uniqueness of 13-OAHSA: 13-OAHSA is unique due to its specific esterification of oleic acid to 13-hydroxy stearic acid, which results in distinct biological activities. It is the most abundantly expressed fatty acid ester of hydroxy fatty acids in the serum of glucose-tolerant AG4OX mice, highlighting its significant role in metabolic regulation and inflammation .
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
13-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h12-13,34H,3-11,14-33H2,1-2H3,(H,37,38)/b13-12- |
InChI Key |
RCTXOTTXFKSGGU-SEYXRHQNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
13-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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